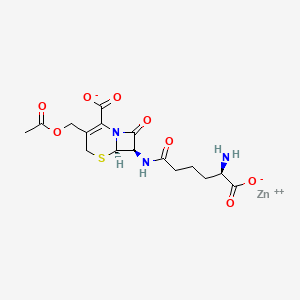

Cephalosporin C Zinc Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cephalosporin C Zinc Salt (CAS No. 59143-60-1) is a zinc-coordinated derivative of cephalosporin C, a β-lactam antibiotic. It is primarily used in research to study bacterial cell wall synthesis by inhibiting transpeptidase enzymes, which are critical for peptidoglycan cross-linking . Notably, it exhibits potent inhibitory activity against SAMHD1, a dNTPase involved in nucleotide metabolism, with an IC50 of 1.1 μM—200-fold more potent than its sodium salt counterpart (IC50 = 213 ± 30 μM) . Its molecular formula is C16H19N3O8SZn, and it demonstrates solubility in DMSO (≥4 mg/mL at pH 3) but requires careful storage at 2–8°C to maintain stability .

准备方法

Fermentation of Acremonium chrysogenum

The biosynthesis of Cephalosporin C begins with the fermentation of the filamentous fungus Acremonium chrysogenum. This process is optimized to maximize yield while minimizing byproduct formation.

Substrate Selection and Metabolic Engineering

The fermentation medium typically contains carbon sources such as glucose or sucrose, nitrogen sources (e.g., ammonium sulfate), and trace minerals. Diauxic growth patterns are observed when multiple carbon sources are present, necessitating fed-batch fermentation to avoid catabolite repression . Metabolic engineering strategies, including the overexpression of pcbAB, pcbC, and cefEF genes, enhance the flux through the cephalosporin biosynthetic pathway.

Fermentation Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 24–28°C | Higher temperatures reduce β-lactam stability |

| pH | 6.5–7.0 | Neutral pH favors mycelial growth |

| Dissolved Oxygen | 30–50% saturation | Oxygen limitation reduces CPC synthesis |

| Fermentation Duration | 120–144 hours | Prolonged duration risks product degradation |

Fermentation is typically conducted in stirred-tank bioreactors with automated pH and dissolved oxygen control. The final broth contains Cephalosporin C in its sodium salt form, which is subsequently converted to the zinc salt .

Isolation and Precipitation of Cephalosporin C Zinc Salt

Acidification and Zinc Salt Formation

Post-fermentation, the sodium salt of Cephalosporin C is acidified to pH 1–2 using hydrochloric acid, converting it to the free acid form. Zinc ions (e.g., from ZnCl₂ or ZnSO₄) are then introduced to precipitate the zinc salt:

Cephalosporin C (free acid)+Zn2+→Cephalosporin C Zinc Salt↓+2H+

The precipitation is conducted at 0–25°C to minimize hydrolysis of the β-lactam ring .

Precipitation Efficiency

| Zinc Source | Solubility in Water (g/100 mL) | Precipitation Yield (%) |

|---|---|---|

| Zinc Chloride | 432 | 85–90 |

| Zinc Sulfate | 57.7 | 78–82 |

Zinc chloride is preferred due to its higher solubility, which ensures stoichiometric excess for complete precipitation. The precipitate is collected via centrifugation or filtration and washed with cold deionized water to remove residual ions .

Purification and Crystallization

Cation-Exchange Chromatography

Crude this compound is dissolved in a solution containing halides of univalent metals (e.g., NaCl) at pH 1–2. The solution is passed through a cation-exchange resin (e.g., Dowex 50W-X8), which replaces zinc ions with sodium or hydrogen ions, converting the compound back to its free acid or sodium salt form. This step removes metal impurities and enhances purity .

Recrystallization

The purified product is recrystallized from dimethyl sulfoxide (DMSO) or aqueous ethanol. Key parameters include:

-

Solvent Ratio : DMSO:H₂O = 3:1 (v/v)

-

Temperature Gradient : Cooling from 37°C to 4°C over 12 hours

-

Yield : 92–95% after two recrystallizations

Analytical Validation

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥98.5% | USP <621> Chromatography |

| Zinc Content | 12.5–13.5% | ICP-OES |

| Water Content | ≤0.5% | Karl Fischer Titration |

| β-Lactam Stability | ≥90% after 24h at 25°C | UV-Vis Spectroscopy |

Stability Considerations

This compound is hygroscopic and requires storage at -20°C in airtight containers. Lyophilization is employed for long-term storage, with reconstitution in DMSO at 10 mM concentration for experimental use .

Industrial-Scale Optimization

Process Intensification

-

High-Throughput Screening : Automated systems identify high-yield Acremonium strains with reduced byproduct formation.

-

Real-Time Monitoring : Raman spectroscopy tracks CPC concentration during fermentation, enabling dynamic adjustments to nutrient feeds .

Environmental and Economic Impact

| Metric | Traditional Process | Optimized Process |

|---|---|---|

| Fermentation Yield | 8–10 g/L | 15–18 g/L |

| Solvent Waste | 120 L/kg product | 65 L/kg product |

| Energy Consumption | 850 kWh/kg | 520 kWh/kg |

化学反应分析

Types of Reactions: Cephalosporin C Zinc Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may lead to the formation of reduced compounds .

科学研究应用

Biochemical Properties

Cephalosporin C Zinc Salt is a derivative of cephalosporins, which are β-lactam antibiotics. It exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting the synthesis of bacterial cell walls. This action occurs through binding to penicillin-binding proteins (PBPs), essential for cross-linking peptidoglycan layers in bacterial cell walls, leading to cell lysis and death .

Antimicrobial Spectrum

The compound has shown effectiveness against various pathogens:

- Gram-positive bacteria :

- Staphylococcus aureus

- Streptococcus pneumoniae

- Gram-negative bacteria :

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

Additionally, it demonstrates moderate activity against certain viruses and fungi, including orthopoxvirus and some strains of HIV .

Research Findings

Recent studies have focused on the potential of this compound in overcoming antibiotic resistance mechanisms. For instance, modifications to enhance its efficacy against metallo-β-lactamases (MBLs) have been explored. These modifications involve incorporating strong zinc-binding moieties into cephalosporins, allowing for targeted inhibition of MBLs that often confer resistance to traditional β-lactam antibiotics .

| Activity | This compound | Standard Cephalosporins |

|---|---|---|

| Antibacterial | Broad-spectrum | Broad-spectrum |

| Anti-viral | Moderate (orthopoxvirus) | Limited |

| SAMHD1 Inhibition | Potent (IC50 = 1.1 μM) | Not applicable |

| Resistance Mechanism Targeting | Effective against MBLs | Limited efficacy |

Case Studies

Inhibition of Metallo-β-lactamases : A notable study demonstrated that cephalosporin prodrug inhibitors effectively target MBLs by exploiting their hydrolytic action. The incorporation of zinc-binding compounds into cephalosporins significantly enhanced their ability to inhibit MBL activity, thus restoring efficacy against resistant bacterial strains .

Clinical Applications : In clinical settings, this compound has been utilized to treat infections caused by multidrug-resistant organisms. Its ability to penetrate bacterial membranes effectively makes it a candidate for addressing severe infections where traditional antibiotics fail .

Therapeutic Applications

This compound is not limited to antibacterial applications; it has also shown promise in cancer therapy by inhibiting tumor cell proliferation. This dual functionality highlights its potential as a versatile therapeutic agent .

作用机制

Cephalosporin C Zinc Salt exerts its effects by inhibiting penicillin-binding proteins, which are essential for the synthesis of the bacterial cell wall. This inhibition disrupts the synthesis of the peptidoglycan layer, leading to the lysis and death of the bacterial cell . The molecular targets involved include various penicillin-binding proteins and peptidoglycan synthases .

相似化合物的比较

Cephalosporin C Sodium Salt

The sodium salt form (Cephalosporin C-Na) shares the same β-lactam core but lacks the zinc ion. Key differences include:

- Potency : The zinc salt is 200× more effective against SAMHD1 (IC50 = 1.1 μM vs. 213 μM for the sodium salt) due to Zn(II) ions enhancing binding affinity .

- Stability : Zinc coordination improves structural stability under enzymatic hydrolysis, whereas prolonged hydrolysis of the sodium salt results in irreversible activity loss .

- Solubility : The sodium salt is water-soluble, while the zinc salt requires pH-adjusted DMSO for dissolution .

Table 1: Key Properties of Cephalosporin C Zinc vs. Sodium Salt

Other Cephalosporin Generations

This compound differs from clinical cephalosporins (e.g., cefazolin, ceforanide) in structure and application:

- Mechanism : While all cephalosporins inhibit cell wall synthesis, the zinc salt’s SAMHD1 inhibition is unique and unrelated to antimicrobial activity .

- Spectrum : this compound shows moderate activity against Gram-positive bacteria (e.g., S. aureus) but weak efficacy against Gram-negative strains . In contrast, cefazolin (first-generation) and ceforanide (second-generation) have broader spectra .

- Research Utility : The zinc salt is used in fluorescence-based enzyme assays, whereas clinical cephalosporins are optimized for therapeutic potency .

Table 2: Comparison with Clinical Cephalosporins

Flex-X scores predict binding affinity to *E. coli DNA gyrase A; lower scores indicate stronger binding .

Zinc-Containing Antimicrobials

This compound’s activity is partially attributed to Zn(II) ions, similar to ZnCl₂. However, unlike standalone zinc supplements (e.g., ZnSO₄), its effects are synergistic with the β-lactam structure:

- Enzyme Inhibition : Both ZnCl₂ and the zinc salt inhibit enzymes like β-lactamases, but the latter’s IC50 is lower due to targeted delivery via the cephalosporin backbone .

- Toxicity : Zinc salts used therapeutically (e.g., ZnSO₄ for cirrhosis) have systemic side effects, whereas the zinc salt’s research applications minimize exposure risks .

Research Implications and Limitations

- Advantages : Enhanced SAMHD1 inhibition and stability make the zinc salt valuable for mechanistic studies .

- Contradictions : Evidence suggests Zn(II) ions contribute significantly to enzyme inhibition, raising questions about whether the observed effects are specific to the cephalosporin structure or general zinc activity .

生物活性

Cephalosporin C zinc salt is a derivative of the cephalosporin class of antibiotics, which are β-lactam compounds known for their broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

This compound exhibits its antibacterial properties primarily through the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. The binding disrupts normal cell wall synthesis, leading to cell lysis and death .

In addition to its antibacterial effects, this compound has been identified as a potent inhibitor of SAMHD1, an enzyme involved in DNA metabolism and immune response regulation. The compound shows an IC50 value of 1.1 ± 0.1 μM, making it significantly more potent than its sodium salt counterpart .

Antimicrobial Spectrum

This compound is effective against a wide range of gram-positive and gram-negative bacteria. Its activity extends to various pathogens, including:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa

The compound also demonstrates moderate activity against several viruses and fungi, including orthopoxvirus and certain strains of HIV .

Research Findings

Recent studies have highlighted the potential of this compound in overcoming antibiotic resistance mechanisms. For instance, research into metallo-β-lactamases (MBLs) has shown that compounds like Cephalosporin C can be modified to enhance their efficacy against resistant strains by incorporating strong zinc-binding moieties. These modifications allow for targeted inhibition of MBLs that often confer resistance to traditional β-lactam antibiotics .

Table 1: Comparative Biological Activity

| Activity | This compound | Standard Cephalosporins |

|---|---|---|

| Antibacterial | Broad-spectrum | Broad-spectrum |

| Anti-viral | Moderate (orthopoxvirus) | Limited |

| SAMHD1 Inhibition | Potent (IC50 = 1.1 μM) | Not applicable |

| Resistance Mechanism Targeting | Effective against MBLs | Limited efficacy |

Case Studies

- Inhibition of Metallo-β-lactamases : A study demonstrated that cephalosporin prodrug inhibitors effectively target MBLs by exploiting their hydrolytic action. The incorporation of zinc-binding compounds into cephalosporins significantly enhanced their ability to inhibit MBL activity, thus restoring efficacy against resistant bacterial strains .

- Clinical Applications : In clinical settings, this compound has been utilized in treating infections caused by multidrug-resistant organisms. Its ability to penetrate bacterial membranes effectively makes it a candidate for addressing severe infections where traditional antibiotics fail .

常见问题

Basic Research Questions

Q. Q1. How can researchers synthesize and purify Cephalosporin C Zinc Salt for experimental use?

A: this compound is typically derived from microbial fermentation of Acremonium chrysogenum. Key steps include:

- Fermentation Optimization : Adjust pH (6.5–7.5) and temperature (24–28°C) to maximize yield .

- Zinc Salt Formation : Precipitate the compound by adding ZnCl₂ or ZnSO₄ to cephalosporin C under controlled pH (2.5–3.5) to ensure stability .

- Purification : Use column chromatography (e.g., ion-exchange resins) or recrystallization from aqueous ethanol to achieve ≥90% purity. Monitor purity via HPLC with UV detection at 260 nm .

Q. Q2. What analytical methods are recommended for characterizing this compound?

A:

- HPLC : Utilize reversed-phase C18 columns with mobile phases like phosphate buffer (pH 3.0)/acetonitrile (85:15) to resolve cephalosporin derivatives (e.g., DAC, DAOC) .

- Mass Spectrometry (MS) : Confirm molecular weight (478.81 g/mol) using ESI-MS in positive ion mode .

- FTIR Spectroscopy : Identify characteristic peaks (e.g., β-lactam carbonyl at ~1750 cm⁻¹, Zn-O bonds at ~450 cm⁻¹) .

Q. Q3. How should this compound be stored to maintain stability in laboratory settings?

A:

- Storage Conditions : Keep at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the β-lactam ring .

- Solubility : Prepare stock solutions in DMSO (≥4 mg/mL at pH 3.0) with brief sonication. Avoid prolonged DMSO exposure due to hygroscopicity .

Q. Q4. What biochemical assays are suitable for studying its antibacterial activity?

A:

- Minimum Inhibitory Concentration (MIC) : Test against β-lactamase-producing Staphylococcus aureus using broth microdilution. Note that MIC increases 2–8× with higher inoculum sizes .

- Peptidoglycan Synthesis Inhibition : Measure incorporation of radiolabeled N-acetylglucosamine into bacterial cell walls .

Advanced Research Questions

Q. Q5. How does zinc ion coordination enhance this compound’s inhibition of SAMHD1 compared to its sodium salt form?

A:

- Mechanistic Insight : Zinc ions stabilize the β-lactam ring and enhance SAMHD1 binding affinity (IC₅₀ = 1.1 µM vs. 213 µM for Na⁺ salt). Use fluorescence polarization assays with FITC-labeled dNTPs to quantify SAMHD1 dNTPase inhibition .

- Zinc Interference Controls : Include ZnCl₂ (IC₅₀ ≈ 1.1 µM) as a control to distinguish intrinsic cephalosporin activity from Zn²⁺-mediated effects .

Q. Q6. How can researchers resolve contradictions in enzyme inhibition data caused by zinc ion leaching?

A:

- Chelation Studies : Add EDTA (1–5 mM) to reaction buffers to sequester free Zn²⁺ and isolate cephalosporin-specific effects .

- Kinetic Analysis : Perform time-course assays to differentiate immediate inhibition (Zn²⁺-dependent) vs. delayed effects (cephalosporin-enzyme interaction) .

Q. Q7. What strategies improve batch-to-batch consistency in research-grade this compound?

A:

- Quality Control (QC) : Request LC/MS (≥95% purity), peptide content analysis, and residual solvent profiling (e.g., DMSO) from suppliers .

- Bioactivity Validation : Standardize SAMHD1 inhibition assays across batches using a reference IC₅₀ value (1.1 ± 0.1 µM) .

Q. Q8. What advanced techniques are used to study its interaction with bacterial transpeptidases?

A:

- Stopped-Flow Fluorescence Spectroscopy : Monitor real-time binding kinetics using fluorophore-labeled penicillin-binding proteins (PBPs) .

- X-ray Crystallography : Resolve 3D structures of cephalosporin-PBP complexes to identify critical binding residues .

Q. Q9. How can researchers mitigate solubility challenges in in vivo models?

A:

- Formulation Optimization : Use pH-adjusted saline (pH 3.0–4.0) or cyclodextrin-based carriers to enhance bioavailability .

- Dose Conversion : Apply body surface area (BSA) scaling for interspecies extrapolation (e.g., mouse-to-human dose multiplier = 12.3) .

Q. Q10. What methodologies validate its role as a precursor for 7-aminocephalosporanic acid (7-ACA)?

A:

属性

CAS 编号 |

59143-60-1 |

|---|---|

分子式 |

C16H21N3O8SZn |

分子量 |

480.8 g/mol |

IUPAC 名称 |

3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc |

InChI |

InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26); |

InChI 键 |

MGNGNKZZUPFEAN-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2] |

手性 SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O.[Zn] |

规范 SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O.[Zn] |

相关CAS编号 |

59143-60-1 41279-77-0 |

同义词 |

(6R,7R)-3-[(Acetyloxy)methyl]-7-[[(5R)-5-amino-5-carboxy-1-oxopentyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Zinc Salt; , [6R-[6α,7β(R*)]]-3-[(Acetyloxy)methyl]-7-[(5-amino-5-carboxy-1-oxopentyl)amino]-8-oxo-5-Thia-1-azabic |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。